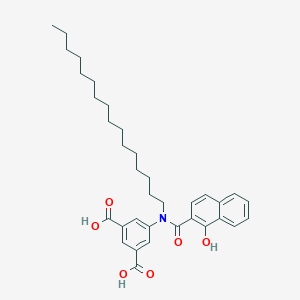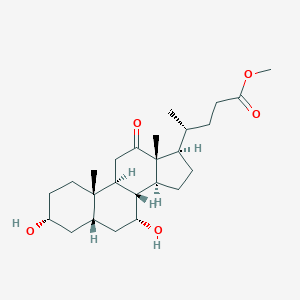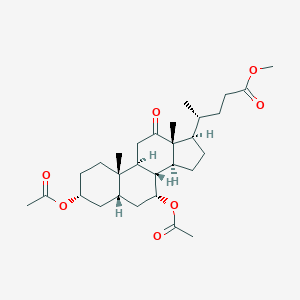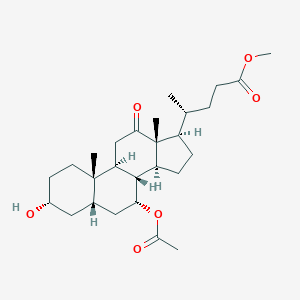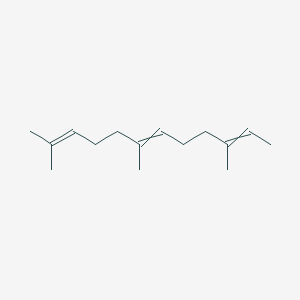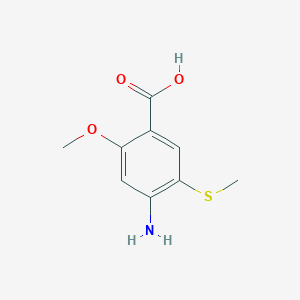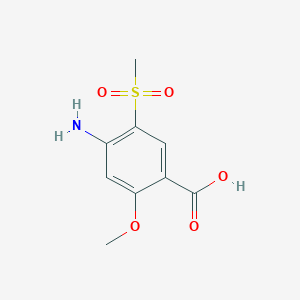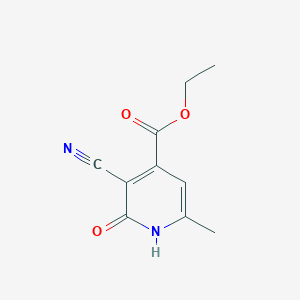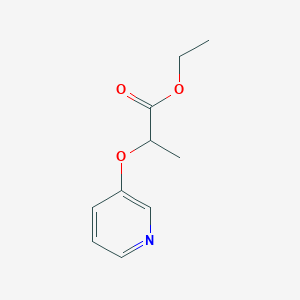
Ethyl 2-(3-pyridinyloxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-pyridinyloxy)propanoate, also known as EPP, is a chemical compound that has been widely used in scientific research. EPP is a pyridine-based ester that has been synthesized and studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Ethyl 2-(3-pyridinyloxy)propanoate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, Ethyl 2-(3-pyridinyloxy)propanoate has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, Ethyl 2-(3-pyridinyloxy)propanoate has been used as a tool to study the interactions between proteins and small molecules. In pharmacology, Ethyl 2-(3-pyridinyloxy)propanoate has been tested for its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of Ethyl 2-(3-pyridinyloxy)propanoate is not fully understood. However, studies have shown that Ethyl 2-(3-pyridinyloxy)propanoate can interact with certain proteins and enzymes, leading to changes in their activity and function. For example, Ethyl 2-(3-pyridinyloxy)propanoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
生化学的および生理学的効果
Ethyl 2-(3-pyridinyloxy)propanoate has been shown to have various biochemical and physiological effects. For example, Ethyl 2-(3-pyridinyloxy)propanoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Ethyl 2-(3-pyridinyloxy)propanoate has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, Ethyl 2-(3-pyridinyloxy)propanoate has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using Ethyl 2-(3-pyridinyloxy)propanoate in lab experiments is its relatively simple synthesis method. Ethyl 2-(3-pyridinyloxy)propanoate is also relatively stable and can be stored for long periods of time. However, one limitation of using Ethyl 2-(3-pyridinyloxy)propanoate is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of Ethyl 2-(3-pyridinyloxy)propanoate is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Ethyl 2-(3-pyridinyloxy)propanoate. One direction is to further investigate the mechanism of action of Ethyl 2-(3-pyridinyloxy)propanoate and its interactions with proteins and enzymes. Another direction is to explore the potential therapeutic applications of Ethyl 2-(3-pyridinyloxy)propanoate in other diseases such as multiple sclerosis and Huntington's disease. In addition, future research could focus on developing new analogs of Ethyl 2-(3-pyridinyloxy)propanoate with improved solubility and bioavailability.
合成法
Ethyl 2-(3-pyridinyloxy)propanoate can be synthesized through a simple esterification reaction between 3-hydroxypyridine and ethyl 2-bromoacetate. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium carbonate in anhydrous ethanol. The resulting product is then purified through column chromatography to obtain pure Ethyl 2-(3-pyridinyloxy)propanoate.
特性
CAS番号 |
18343-00-5 |
|---|---|
製品名 |
Ethyl 2-(3-pyridinyloxy)propanoate |
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
ethyl 2-pyridin-3-yloxypropanoate |
InChI |
InChI=1S/C10H13NO3/c1-3-13-10(12)8(2)14-9-5-4-6-11-7-9/h4-8H,3H2,1-2H3 |
InChIキー |
ISQCDEKGVOBAAW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=CN=CC=C1 |
正規SMILES |
CCOC(=O)C(C)OC1=CN=CC=C1 |
同義語 |
Propanoic acid, 2-(3-pyridinyloxy)-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





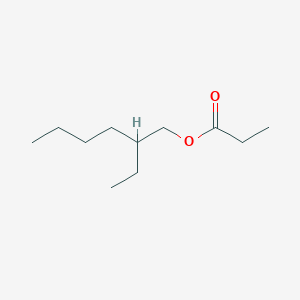
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)

